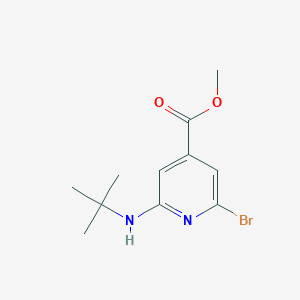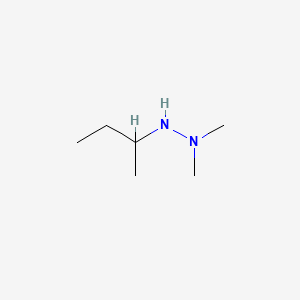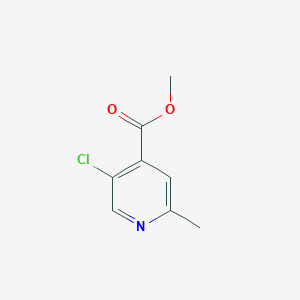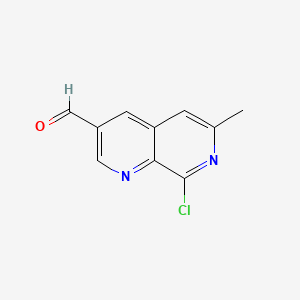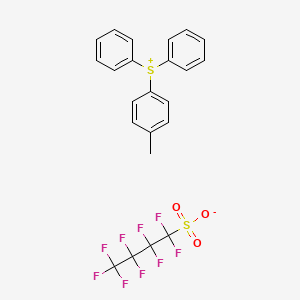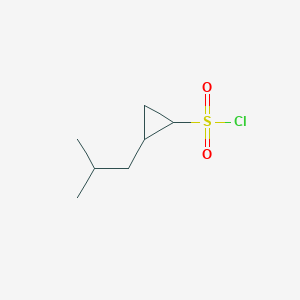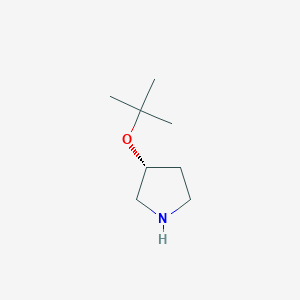![molecular formula C24H30BNO6 B13934508 {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a dioxaborolane ring, an oxetane ring, and a carbamic acid benzyl ester moiety, which contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of a phenol derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring.
Oxetane Ring Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction involving an epoxide and a suitable nucleophile.
Carbamic Acid Benzyl Ester Formation: The final step involves the reaction of the oxetane derivative with benzyl isocyanate to form the carbamic acid benzyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
(3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane ring, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the oxetane ring, converting it into a more reactive alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohol derivatives of the oxetane ring.
Substitution: Various substituted phenoxymethyl derivatives.
科学的研究の応用
(3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
作用機序
The mechanism of action of (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. The carbamic acid benzyl ester moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its bioactivity.
類似化合物との比較
(3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds contain an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.
The uniqueness of (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester
特性
分子式 |
C24H30BNO6 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
benzyl N-[3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]oxetan-3-yl]carbamate |
InChI |
InChI=1S/C24H30BNO6/c1-22(2)23(3,4)32-25(31-22)19-10-12-20(13-11-19)30-17-24(15-28-16-24)26-21(27)29-14-18-8-6-5-7-9-18/h5-13H,14-17H2,1-4H3,(H,26,27) |
InChIキー |
SWOCWGVBBJOOMG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


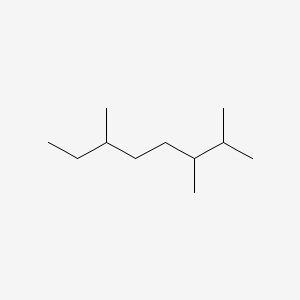
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
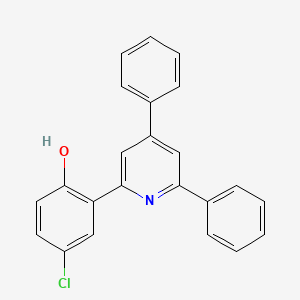

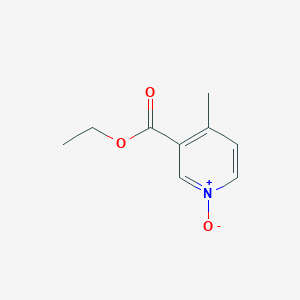
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
